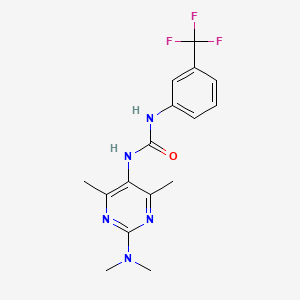

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 2, 4, and 6, respectively. The 3-(trifluoromethyl)phenyl group attached to the urea moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O/c1-9-13(10(2)21-14(20-9)24(3)4)23-15(25)22-12-7-5-6-11(8-12)16(17,18)19/h5-8H,1-4H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUCXVUUUAYHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also referred to as compound 1, is a synthetic organic molecule with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 353.34 g/mol

- CAS Number : 1448079-11-5

The compound features a pyrimidine core substituted with a dimethylamino group and a trifluoromethylphenyl moiety, which contributes to its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can act as a modulator of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Molecular Interactions : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the pyrimidine ring facilitates π-π stacking interactions.

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to reduce the viability of A431 vulvar epidermal carcinoma cells by disrupting their metabolic processes .

Anti-inflammatory Properties

In addition to its anticancer effects, compound 1 has been investigated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Pharmacokinetic Profile :

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 353.34 g/mol

- CAS Number : 1448079-11-5

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving aldehydes and amidines.

- Introduction of Dimethylamino Group : Accomplished via nucleophilic substitution using dimethylamine.

- Attachment of the Trifluoromethylphenyl Group : Utilizes coupling reactions such as Suzuki or Heck coupling.

- Urea Linkage Formation : Finalized by reacting intermediates with isocyanates or carbamates.

Chemistry

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. It is particularly noted for its role in developing more complex organic molecules.

Biology

The compound is being investigated for its potential as a biochemical probe to study enzyme functions and interactions. It has shown promise in modulating specific biological pathways, which could lead to significant insights into cellular processes.

Medicine

Research has explored the compound for its therapeutic properties , particularly:

- Anti-cancer Activity : Initial studies indicate that it may inhibit tumor growth through interactions with specific molecular targets involved in cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.

Industry

In industrial applications, this compound is utilized in:

- The development of new materials , leveraging its unique chemical structure.

- The synthesis of agrochemicals and pharmaceuticals , where its properties can enhance product efficacy.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Biochemical probe for enzyme studies |

| Medicine | Potential anti-cancer and anti-inflammatory agent |

| Industry | Development of new materials and agrochemicals |

Case Study 1: Anti-Cancer Properties

A study published in a peer-reviewed journal explored the compound's efficacy against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with human enzymes revealed that it could serve as a useful tool for understanding enzyme mechanisms, particularly those involved in metabolic pathways related to disease states.

Comparison with Similar Compounds

Pyrimidine-Based Ureas

1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea (): Key Differences: Replaces the dimethylamino group at position 2 of the pyrimidine with pyrrolidinyl and introduces a 3-fluoro-4-methylphenyl group.

M64/M64HCl (): Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea. Key Differences: Incorporates a pyridin-4-yl ethyl spacer and morpholino substituent on the phenyl ring. Impact: The morpholino group improves water solubility (as seen in the hydrochloride salt, M64HCl), while the pyridine moiety may enhance π-π stacking interactions in biological targets .

Heterocyclic Ureas

Thiazolyl-Substituted Ureas (): Example: 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j). Key Differences: Replaces the pyrimidine core with a thiazole ring and introduces a chloromethyl group.

Methylurea Derivatives ():

1-Methyl-3-(5-nitropyridin-2-yl)urea Analogues: Example: Compound 3 () contains a triazinan-2-ylidene group linked to a chlorobenzyl moiety. Key Differences: Larger heterocyclic systems (e.g., triazinan-2-ylidene) and nitro/methoxy substituents.

Thiourea Analogues ():

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Key Differences: Thiourea backbone (vs. urea) and cyclohexyl-dimethylamino substituent. Impact: Thioureas generally exhibit stronger hydrogen-bonding capacity but reduced metabolic stability compared to ureas. The cyclohexyl group may enhance membrane permeability .

Pharmacological and Physicochemical Properties

*Calculated based on formula C₁₆H₁₈F₃N₅O.

Substituent Effects on Bioactivity

- Trifluoromethyl Phenyl Group : Present in the target compound and M64HCl, this group enhances hydrophobic interactions and resistance to oxidative metabolism compared to chloro- or fluoro-substituted analogues (e.g., 8j in ) .

- Dimethylamino vs. Morpholino/Pyrrolidinyl: The dimethylamino group in the target compound provides moderate basicity, whereas morpholino (M64HCl) and pyrrolidinyl () substituents increase solubility or steric hindrance .

- Thiourea vs. Urea: Thioureas () exhibit stronger hydrogen-bond donor capacity but are prone to faster metabolic clearance compared to ureas .

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Reduces hydrolysis |

| Temperature | 0–25°C | Minimizes decomposition |

| Reaction Time | 12–24 hours | Ensures completion |

Advanced: How can computational modeling resolve contradictory bioactivity data in urea derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) often arise from differences in assay conditions or target specificity. A systematic approach includes:

- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases or receptors). For example, morpholine-containing urea derivatives show affinity for kinases due to hydrogen-bonding interactions .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models can correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends .

- Experimental Validation : Cross-validate computational predictions with enzymatic assays (e.g., kinase inhibition assays) under standardized conditions .

Key Insight : The trifluoromethyl group enhances lipophilicity and target binding, but steric hindrance from dimethylamino groups may reduce accessibility .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and urea NH signals (δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ for C₁₈H₂₁F₃N₆O: calc. 403.18, obs. 403.17) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Advanced: How can reaction path search methods optimize experimental design for novel derivatives?

Methodological Answer:

The ICReDD framework () integrates computational and experimental workflows:

Quantum Chemical Calculations : Predict thermodynamic feasibility of reaction pathways (e.g., urea formation via isocyanate-amine coupling).

Machine Learning : Train models on existing reaction datasets to prioritize high-yield conditions.

High-Throughput Screening : Test narrow parameter ranges (e.g., solvent polarity, temperature) identified computationally .

Q. Example Workflow :

- Step 1 : Simulate reaction energy profiles for alternative pathways (e.g., direct coupling vs. multi-step synthesis).

- Step 2 : Validate top candidates in microreactors with inline HPLC monitoring .

Advanced: What strategies elucidate the mechanism of action for urea-based inhibitors?

Methodological Answer:

- Target Engagement Assays : Use fluorescence polarization to measure binding to kinases or GPCRs .

- Metabolic Profiling : LC-MS/MS identifies metabolites in cell lysates to track degradation pathways .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., kinase ATP-binding sites) to confirm interactions .

Case Study : Morpholine-containing ureas exhibit dual kinase/enzyme inhibition due to their bifunctional hydrogen-bond donors .

Basic: How to address solubility challenges during in vitro bioassays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.